3-Ethyl-4-methoxyphenylboronic acid
Overview
Description
3-Ethyl-4-methoxyphenylboronic acid is a compound with the molecular weight of 180.01 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 3-Ethyl-4-methoxyphenylboronic acid is C9H13BO3 . The InChI key, which is a unique identifier for the compound, is OMAZGRPOBAPVHB-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
3-Ethyl-4-methoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 180.01 .Scientific Research Applications
Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: Pinacol boronic esters, which include compounds like “3-Ethyl-4-methoxyphenylboronic acid”, are valuable building blocks in organic synthesis . They are used in a process called catalytic protodeboronation, which is not well developed compared to the functionalizing deboronation of alkyl boronic esters .
- Methods of Application: The process involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Application 2: Solubility of Phenylboronic Acid and its Cyclic Esters
- Summary of Application: The solubility of phenylboronic acid and its cyclic esters, including “3-Ethyl-4-methoxyphenylboronic acid”, in various organic solvents is an important aspect of their use in scientific research .
- Methods of Application: The solubilities of these compounds in solvents like chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane were determined experimentally using a dynamic method .
- Results or Outcomes: Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .
Application 3: Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids and their esters, including “3-Ethyl-4-methoxyphenylboronic acid”, are used as organoboron reagents in this process .
- Methods of Application: The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation from boron to palladium .
- Results or Outcomes: The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Application 4: Electrochemical Redox Probe
- Summary of Application: 4-Methoxyphenylboronic acid, a compound similar to “3-Ethyl-4-methoxyphenylboronic acid”, is used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .
- Methods of Application: The compound is used as a probe in an electrochemical setup to detect the presence of H2O2 .
- Results or Outcomes: This application allows for the selective detection of H2O2 in live cells, which is important in various biochemical and medical research contexts .
Application 5: Chemical Vapor Deposition (CVD) of Graphene
- Summary of Application: 4-Methoxyphenylboronic acid is used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
- Methods of Application: The compound is used in a CVD process to deposit graphene layers with in-situ doping .
- Results or Outcomes: This application allows for the production of doped graphene layers, which have unique properties and potential applications in electronics and other fields .
Application 6: Preparation of Axially-Chiral Biarylphosphonates
- Summary of Application: Boronic acids, including “3-Ethyl-4-methoxyphenylboronic acid”, can be used in the preparation of axially-chiral biarylphosphonates .
- Methods of Application: This involves asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
- Results or Outcomes: The result is the formation of axially-chiral biarylphosphonates, which have potential applications in various areas of chemistry .
Application 7: Preparation of Arylpyrimidines
- Summary of Application: Boronic acids, including “3-Ethyl-4-methoxyphenylboronic acid”, can be used in the preparation of arylpyrimidines .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves a coupling reaction similar to the Suzuki-Miyaura coupling .
- Results or Outcomes: The result is the formation of arylpyrimidines, which are important compounds in medicinal chemistry .
Safety And Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves, eye protection, and face protection when handling this compound .
Relevant Papers The papers retrieved discuss the use of boronic acids in Suzuki-Miyaura cross-coupling reactions and the protodeboronation of pinacol boronic esters . These papers provide valuable insights into the chemical reactions involving boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid.
properties
IUPAC Name |
(3-ethyl-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZGRPOBAPVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methoxyphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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